![molecular formula C19H23N3O2S B2714824 N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897461-51-7](/img/structure/B2714824.png)
N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a complex organic compound belonging to the imidazo[2,1-b]thiazole family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Imidazo[2,1-b]thiazole Core : This involves cyclization reactions starting from thioamide and imidazole derivatives.
- Substitution Reactions : The introduction of the sec-butyl and ethoxy groups occurs through nucleophilic substitution methods.
- Final Acetamide Formation : The final product is obtained by acylation with acetic anhydride or similar reagents.
Antitumor Activity
Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit significant antitumor properties. For instance:
- IC50 Values : Studies have reported IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting potent cytotoxic activity .
- Mechanism of Action : The mechanism involves inhibition of specific kinases associated with cancer proliferation. Molecular docking studies have shown that these compounds can effectively bind to active sites on target proteins, disrupting their function .
Metabolic Effects
This compound has also been evaluated for its metabolic effects:
- SIRT1 Activation : Some derivatives in this class have been identified as activators of SIRT1, a key regulator in metabolic pathways . This activation can lead to improved insulin sensitivity and potential benefits in treating metabolic disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Effect on Activity |
---|---|
Ethoxy Group | Enhances lipophilicity and binding affinity to target proteins |
Imidazo[2,1-b]thiazole Core | Essential for cytotoxicity; interactions with kinases |
Sec-butyl Group | Modulates pharmacokinetics and bioavailability |
Research has shown that modifications to the phenyl ring or the acetamide group can significantly alter the potency and selectivity of these compounds against various cancer cell lines .
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- In Vitro Studies : A study tested a series of imidazo[2,1-b]thiazole derivatives against the NCI-60 cancer cell line panel, revealing promising results for compounds structurally related to this compound .
- Animal Models : In vivo studies demonstrated that certain derivatives exhibited significant tumor reduction in melanoma models, further supporting their potential as therapeutic agents .
科学研究应用
Anticancer Activity
Recent studies have indicated that derivatives of thiazole and imidazole, including N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
Compound | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | U251 (glioblastoma) | 23.30 ± 0.35 | |
Compound B | A549 (lung adenocarcinoma) | >1000 | |
This compound | MCF-7 (breast cancer) | TBD | Current Study |
The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances the anticancer activity of these compounds.
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant effects. A study demonstrated that thiazole-linked compounds exhibited significant protection in picrotoxin-induced seizure models. The SAR indicated that specific substitutions on the phenyl ring could enhance efficacy:
Compound | Model Tested | Median Effective Dose (mg/kg) | Reference |
---|---|---|---|
Compound C | Electroshock Seizure Test | 24.38 | |
This compound | TBD | Current Study |
Antimicrobial Activity
In addition to anticancer and anticonvulsant properties, compounds similar to this compound have shown antimicrobial activity against various bacterial strains. The design and synthesis of thiazole derivatives have led to compounds with selective antibacterial properties:
Compound | Target Bacteria | Activity Level | Reference |
---|---|---|---|
Compound D | E. coli | Moderate Inhibition | |
This compound | TBD | Current Study |
Synthesis and Evaluation
A comprehensive study on the synthesis of thiazole derivatives involved reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives. The resulting compounds were tested against NIH/3T3 mouse embryoblast cells and showed promising anticancer activity, which supports further exploration of this compound in clinical settings.
Clinical Implications
The potential clinical applications of this compound are vast. Its dual action as an anticancer and anticonvulsant agent positions it as a candidate for further research in combination therapies for patients suffering from both cancer and seizure disorders.
属性
IUPAC Name |
N-butan-2-yl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-4-13(3)20-18(23)10-15-12-25-19-21-17(11-22(15)19)14-6-8-16(9-7-14)24-5-2/h6-9,11-13H,4-5,10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHKJLZSDZVTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。